3'-Methoxy-4-methyl-biphenyl-2-ylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-5-methylaniline |
InChI |
InChI=1S/C14H15NO/c1-10-6-7-13(14(15)8-10)11-4-3-5-12(9-11)16-2/h3-9H,15H2,1-2H3 |
InChI Key |
OQJFUVWOFAAUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)OC)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy 4 Methyl Biphenyl 2 Ylamine and Analogues
Retrosynthetic Analysis Strategies for the Biphenyl (B1667301) Skeleton
A retrosynthetic analysis of the target molecule, 3'-Methoxy-4-methyl-biphenyl-2-ylamine, reveals several possible disconnection approaches for the formation of the key C-C and C-N bonds. The most common strategies involve disconnecting the biphenyl core either at the aryl-aryl bond or at the carbon-nitrogen bond.
Disconnection of the Aryl-Aryl Bond: This is the most prevalent strategy and typically involves a cross-coupling reaction. The molecule can be disconnected into two key synthons: a substituted aniline (B41778) derivative and a substituted benzene (B151609) derivative. For the synthesis of this compound, this translates to two primary pathways:
Pathway A: Coupling of a 2-amino-4-methylphenyl component with a 3-methoxyphenyl component. The reactive functionalities could be a halide or a boronic acid/ester on either fragment.
Pathway B: Coupling of a 2-substituted-5-methylaniline derivative with a 3-methoxyphenyl derivative, followed by the introduction or modification of the amino group.
Disconnection of the Carbon-Nitrogen Bond: This approach involves the formation of the C-N bond as a final step. This would entail the synthesis of a pre-functionalized biphenyl, specifically 3'-Methoxy-4-methyl-biphenyl, followed by an amination reaction at the 2-position.
Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent the cornerstone of modern synthetic organic chemistry for constructing biaryl systems.
Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is one of the most widely used methods for aryl-aryl bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of organoboron reagents. google.comresearchgate.net The synthesis of biphenylamines via Suzuki-Miyaura coupling has been extensively explored. uliege.bechemrxiv.org
For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a substituted haloaniline with an arylboronic acid or ester. A common approach involves the coupling of an ortho-bromoaniline with a substituted phenylboronic acid. nih.gov Specifically, the reaction could be between 2-bromo-5-methylaniline and 3-methoxyphenylboronic acid.
Key components of a typical Suzuki-Miyaura coupling protocol include:
Palladium Catalyst: Various palladium sources can be used, such as Pd(OAc)₂, Pd(PPh₃)₄, or pre-catalysts like [Pd(allyl)Cl]₂.
Ligand: Phosphine (B1218219) ligands are crucial for the efficiency of the catalytic cycle. Common choices include triphenylphosphine (PPh₃), tri-tert-butylphosphine (P(t-Bu)₃), and more specialized biaryl phosphine ligands like XPhos.
Base: An inorganic base is required to activate the organoboron species. Commonly used bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH.
Solvent: A variety of solvents can be employed, often a mixture of an organic solvent (e.g., toluene, dioxane, or ethanol) and water.
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are often optimized to achieve high yields, especially when dealing with sterically hindered or electronically challenging substrates. uliege.be
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling in Biphenylamine Synthesis
| Aryl Halide | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromo-2,6-dimethylaniline | Phenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | 85 | uliege.be |
| 2-Bromoaniline | (3-Methoxyphenyl)boronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 92 | N/A |
| 4-Bromoaniline | (3-Methoxyphenyl)boronic acid | PICB-NHC-Pd | - | K₂CO₃ | Ethanol | 100 | chemicalbook.com |
Note: The data in this table is illustrative and based on similar reported reactions. Actual yields for the synthesis of this compound may vary.
Stille Coupling and Negishi Coupling Alternatives
While the Suzuki-Miyaura coupling is highly popular, other palladium-catalyzed cross-coupling reactions such as the Stille and Negishi couplings offer viable alternatives for biphenyl synthesis.
The Stille coupling utilizes organotin reagents (stannanes) as the organometallic partner. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups. nih.gov However, the toxicity of organotin compounds and the difficulty in removing tin byproducts can be drawbacks. The general mechanism involves oxidative addition, transmetalation, and reductive elimination. nih.gov
The Negishi coupling employs organozinc reagents. This method is known for its high reactivity and functional group tolerance. mdpi.com Organozinc compounds are generally more reactive than their organoboron or organotin counterparts, which can be advantageous for coupling with less reactive aryl chlorides. asianpubs.org
Both Stille and Negishi couplings have been successfully applied to the synthesis of complex biaryl systems and could be adapted for the preparation of this compound.
C-N Bond Formation Strategies via Amination Reactions
An alternative to forming the aryl-aryl bond is to first synthesize the biphenyl scaffold and then introduce the amino group. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base.
For the synthesis of this compound, this would involve the synthesis of 2-bromo-3'-methoxy-4-methylbiphenyl, followed by amination with an ammonia equivalent or a protected amine. The development of specialized ligands, such as XPhos and other biaryl phosphines, has significantly expanded the scope of the Buchwald-Hartwig amination to include a wide range of amines and aryl halides. rug.nlnih.gov
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Bromotoluene | Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 95 | wikipedia.org |
| 1-Bromo-4-chlorobenzene | Morpholine | [Pd(allyl)Cl]₂ | t-BuXPhos | LiOtBu | 1,4-Dioxane | >99 | nih.gov |
| Aryl Bromide | Ammonia | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | High | rug.nl |
Note: This table provides general examples of Buchwald-Hartwig amination conditions.
Alternative Direct Arylation and Functionalization Approaches
In recent years, direct C-H arylation has emerged as an attractive and atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. This approach involves the direct coupling of an aromatic C-H bond with an aryl halide. While promising, challenges such as regioselectivity and reactivity can be significant hurdles to overcome, particularly for complex substrates.
Introduction of Methoxy (B1213986) and Methyl Substituents via Specific Aromatic Transformations
The methoxy and methyl substituents on the biphenyl core can either be present in the starting materials or introduced at a later stage of the synthesis.
The methoxy group is typically introduced via Williamson ether synthesis, where a phenol is treated with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. sciencemadness.org For instance, 3-bromophenol can be methylated to form 1-bromo-3-methoxybenzene. sciencemadness.org
The methyl group is often incorporated from commercially available starting materials, such as toluidine or bromotoluene derivatives. google.comechemi.com Alternatively, Friedel-Crafts alkylation can be employed to introduce a methyl group onto an aromatic ring, although this method can suffer from issues with regioselectivity and polyalkylation.
The strategic placement of these substituents is crucial and is best achieved by using appropriately substituted starting materials in the key bond-forming reactions.
Amination Routes for the 2-Amine Moiety
The introduction of the amine group at the 2-position of the biphenyl scaffold is a critical step in the synthesis of this compound and its analogues. The primary strategies employed can be broadly categorized into two approaches: the reduction of a corresponding nitro-biphenyl precursor and the use of pre-aminated starting materials in cross-coupling reactions.
A prevalent and classical method for installing an amino group on an aromatic ring is through the reduction of a nitro group. In this context, the synthesis would first target the creation of 3'-Methoxy-4-methyl-2-nitrobiphenyl. This intermediate can then be converted to the desired 2-ylamine. This two-step sequence is a reliable route, with the reduction step being particularly well-established. Various reducing agents can be employed, ranging from metal/acid combinations to catalytic hydrogenation. For instance, the reduction of 2-nitrobiphenyl to 2-aminobiphenyl can be achieved using stannous chloride in ethanol chemicalbook.com. Another common method involves the use of iron powder in acetic acid, which is effective for reducing nitroarenes. mdpi.com. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere offers a cleaner alternative, minimizing metal waste.
A less common, multi-step pathway involves the chemical degradation of a larger ring system. For example, a patented method describes the synthesis of 2-aminobiphenyl compounds starting from a substituted 9-fluorenone. google.com. The process involves an alkaline-conditioned reaction, followed by acylation, an ammoniation reaction, and finally a Hofmann degradation to yield the target 2-aminobiphenyl structure. google.com. While this route is more complex, it represents an alternative approach to constructing the desired scaffold.
The following table summarizes common amination strategies for biphenyl scaffolds.
| Method | Precursor | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Nitro Group Reduction | 2-Nitrobiphenyl analogue | SnCl₂, Fe/acid, H₂/Pd-C | Acidic or neutral, various solvents | Well-established, reliable | Adds two steps (nitration, reduction), potential for hazardous reagents |
| Suzuki-Miyaura Coupling | o-Haloaniline + Arylboronic acid | Pd catalyst (e.g., PdCl₂), base (e.g., K₂CO₃) | Inert atmosphere, often in DMF/water | Direct, high yield, good functional group tolerance chemicalbook.com | Requires synthesis of boronic acid, catalyst cost |
| Hofmann Degradation Route | Substituted 9-fluorenone | Base, Acylating agent, Ammonia, Hofmann reagents | Multi-step, specific conditions per step | Alternative for specific precursors | Long synthetic route, potentially harsh reagents google.com |
Synthetic Route Optimization and Green Chemistry Considerations
Optimizing the synthesis of this compound is crucial for improving yield, reducing costs, and minimizing environmental impact. Green chemistry principles provide a framework for evaluating and refining these synthetic methodologies.
For cross-coupling reactions like the Suzuki-Miyaura coupling, optimization hinges on the catalyst system. The choice of palladium source, ligand, base, and solvent all play a critical role in reaction efficiency. chemicalbook.com. Research into highly active catalysts aims to reduce catalyst loading, which is both economically and environmentally beneficial. Furthermore, the development of reactions that can be performed in more benign solvents, such as ethanol or water, instead of traditional solvents like N,N-dimethylformamide (DMF), is a key green chemistry goal. chemicalbook.com.
The classical nitration-reduction pathway presents several opportunities for green optimization. Traditional nitration often uses a mixture of nitric and sulfuric acids, which is highly corrosive and generates significant acidic waste. Alternative nitrating agents and conditions are continually being explored. For the reduction step, catalytic hydrogenation is significantly greener than using stoichiometric metal reductants like tin or iron, which generate large amounts of metal-containing waste. .
Energy efficiency is another important consideration. The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved yields. researchgate.net. Similarly, transitioning from traditional batch processing to continuous flow synthesis can offer better control over reaction parameters, improve safety, and increase productivity. acs.org.
Solvent choice is a major factor in the environmental impact of a synthesis. . Efforts to replace hazardous solvents with greener alternatives or to develop solvent-free reaction conditions are at the forefront of green chemistry research. flinders.edu.auresearchgate.net. For example, performing reactions under solventless conditions, if feasible, can eliminate solvent waste entirely.
The following table outlines key green chemistry considerations for the synthesis of biphenylamines.
| Principle | Traditional Approach | Green Alternative/Optimization | Benefit |
| Waste Prevention | Use of stoichiometric reducing agents (e.g., SnCl₂, Fe) | Catalytic reduction (e.g., H₂/Pd-C) | Drastic reduction in metal waste. |
| Safer Solvents | Use of DMF, Toluene, or chlorinated solvents | Water, Ethanol, or solvent-free conditions. chemicalbook.comflinders.edu.au | Reduced toxicity, pollution, and easier workup. |
| Energy Efficiency | Conventional heating for extended periods | Microwave-assisted synthesis, continuous flow reactors. acs.org | Reduced reaction times and energy consumption. |
| Catalysis | High catalyst loading in cross-coupling reactions | Use of highly efficient ligands and catalysts, catalyst recycling | Lower costs and reduced metal contamination in products. |
| Atom Economy | Multi-step routes with protecting groups (e.g., Nitration-Reduction) | Direct C-C coupling with pre-aminated reagents (e.g., Suzuki) | Fewer steps, less raw material consumed, less waste generated. |
By integrating these optimization strategies and green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally sustainable.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 3 Methoxy 4 Methyl Biphenyl 2 Ylamine and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, offering detailed insights into the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 3'-Methoxy-4-methyl-biphenyl-2-ylamine provides a map of all proton environments within the molecule. The aromatic region of the spectrum is particularly complex due to the presence of two substituted phenyl rings, leading to a series of multiplets. The chemical shifts are influenced by the electronic effects of the substituents—the electron-donating amino, methoxy (B1213986), and methyl groups.
Key expected signals in the ¹H NMR spectrum include:
A broad singlet for the amine (-NH₂) protons, the chemical shift of which can be concentration-dependent. This signal would disappear upon D₂O exchange. libretexts.orgopenstax.orgpressbooks.pub
A singlet for the methyl (-CH₃) protons.
A singlet for the methoxy (-OCH₃) protons.
A series of doublets, triplets, and multiplets in the aromatic region corresponding to the protons on the two phenyl rings. The coupling constants (J-values) between adjacent protons would provide information about their relative positions.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 2H | Aromatic Protons |
| ~6.80-7.10 | m | 4H | Aromatic Protons |
| ~4.50 | br s | 2H | -NH₂ |
| 3.85 | s | 3H | -OCH₃ |
| 2.28 | s | 3H | -CH₃ |
Note: This is a predicted spectrum. Actual chemical shifts and multiplicities may vary.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their electronic environment.
Expected key features in the ¹³C NMR spectrum of this compound include:
Signals for the twelve aromatic carbons, with those bonded to the electron-donating groups appearing at different chemical shifts compared to the unsubstituted carbons.
A signal for the methyl carbon.
A signal for the methoxy carbon.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~159 | Aromatic C-OCH₃ |
| ~145-120 | Aromatic C-NH₂, C-C, C-H |
| ~115-110 | Aromatic C-H ortho/para to -OCH₃ |
| ~55 | -OCH₃ |
| ~20 | -CH₃ |
Note: This is a predicted spectrum. Actual chemical shifts may vary.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecule. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is invaluable for establishing the connectivity between the two phenyl rings and the positions of the substituents. For instance, correlations would be expected between the methyl protons and the carbons of their attached phenyl ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.
Key expected vibrational frequencies include:
N-H Stretching: Primary amines typically show two distinct bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.orgopenstax.orgpressbooks.pub
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration for aromatic amines is expected in the 1350-1250 cm⁻¹ range.
C-O Stretching: The C-O stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450, ~3350 | Medium | N-H stretching (asymmetric and symmetric) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2950, ~2850 | Medium | Aliphatic C-H stretching |
| ~1600, ~1480 | Strong | Aromatic C=C stretching |
| ~1250 | Strong | Aryl C-O stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further aid in its structural elucidation. libretexts.orgwikipedia.orgchemguide.co.uk
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₄H₁₅NO. The calculated exact mass can be compared to the experimentally determined value to confirm the identity of the compound.
The fragmentation pattern in the mass spectrum provides clues about the structure. For this compound, characteristic fragmentation would involve the cleavage of bonds adjacent to the functional groups. For instance, amines often undergo α-cleavage, which is the breaking of the C-C bond nearest to the nitrogen atom. libretexts.org The stability of the resulting fragments can help to piece together the original structure.
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify the components of a mixture. For the analysis of this compound and its synthetic intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most pertinent and widely employed techniques. These methods offer high resolution and sensitivity, making them ideal for assessing purity and for isolating the target compound.
Gas Chromatography-Mass Spectrometry is a robust analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chromatographyonline.com It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated into its components in a capillary column. As each component elutes from the column, it is ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification. chromatographyonline.comuni-saarland.de
The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M+•), confirming its molecular weight. The fragmentation pattern is influenced by the substitution on the biphenyl (B1667301) core. The primary fragmentation pathways for substituted diphenylamines often involve the loss of substituents or cleavage of the biphenyl linkage. researchgate.net For this compound, characteristic fragments would likely arise from the loss of a methyl group (M-15), a methoxy group (M-31), or an amino group (M-16). The presence of these fragments in the mass spectrum, along with the molecular ion, provides strong evidence for the compound's structure.
A typical GC-MS method for the analysis of this compound would involve a non-polar capillary column, such as one coated with a phenyl polysiloxane stationary phase. The oven temperature would be programmed to ramp from a lower temperature to a higher one to ensure the efficient separation of the target compound from any impurities or synthetic intermediates.
| Parameter | Condition |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temperature 150 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min |
| MS Transfer Line | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally labile. nih.gov For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18 or biphenyl), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol. chromatographyonline.com
The retention of this compound in RP-HPLC is primarily governed by its hydrophobicity. The methoxy and methyl groups contribute to its non-polar character, while the amino group adds some polarity. The choice of a biphenyl stationary phase can offer alternative selectivity compared to traditional C18 columns, particularly for aromatic compounds, due to potential π-π interactions between the analyte and the stationary phase. chromatographyonline.com
A typical HPLC method for purity assessment would involve a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased over time. This allows for the efficient elution of compounds with a range of polarities. Detection is commonly performed using a UV detector, as the biphenyl chromophore of the target compound will absorb UV light. The wavelength of maximum absorbance (λmax) for this compound would need to be determined experimentally but is expected to be in the range of 254-280 nm. The purity of the sample is determined by the relative area of the main peak in the chromatogram.
For isolation purposes, preparative HPLC can be employed using a larger column and higher flow rates to separate and collect the pure compound.
| Parameter | Condition |
|---|---|
| Column | Biphenyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 30% B, linear gradient to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B over 1 minute, and re-equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Mechanistic Investigations of Reactions Involving 3 Methoxy 4 Methyl Biphenyl 2 Ylamine
Studies of Carbon-Carbon Bond Formation Mechanisms using Biphenylamine Precursors
Biphenylamine scaffolds, including 3'-Methoxy-4-methyl-biphenyl-2-ylamine, are often synthesized or further functionalized through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The generally accepted mechanism for these transformations involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.
Initially, a palladium(0) species undergoes oxidative addition with an aryl halide (or pseudohalide), forming a palladium(II) intermediate. In the context of synthesizing a derivative of this compound, this precursor could react with another aryl halide. The next step, transmetalation, involves the transfer of an organic group from an organoboron compound (in the case of Suzuki coupling) to the palladium(II) center, a process typically facilitated by a base. The final step is reductive elimination, where the two organic moieties on the palladium(II) complex are coupled, forming a new carbon-carbon bond and regenerating the catalytically active palladium(0) species.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Bromoacetophenone | 2-Butylfuran | Pd(OAc)2 / Ligand | KOAc | DMAc | 97 |
| 2 | 4-Bromoacetophenone | Furfural | Pd(OAc)2 / Ligand | KOAc | DMAc | 95 |
| 3 | Aryl Chloride | Phenylboronic Acid | Pd(0) Complex | K3PO4 | Toluene | 85-95 |
| 4 | 2-Bromobenzonitrile | 4-Methylphenylboronic Acid | Bio-derived PdNPs | K2CO3 | DMF/H2O | 98 |
Table 1. Representative yields of Suzuki-Miyaura cross-coupling reactions for the formation of biaryl compounds under various conditions. Data sourced from studies on related systems.
Mechanisms of Amine-Directed Organic Transformations
The primary amine group in this compound can act as a directing group in transition-metal-catalyzed C-H bond activation and functionalization reactions. This approach allows for the selective modification of C-H bonds at positions ortho to the amine group, providing a powerful tool for molecular editing.
The mechanism of amine-directed C-H activation typically begins with the coordination of the amine to the metal center (e.g., palladium). This coordination brings the catalyst into close proximity to the ortho C-H bonds of the aromatic ring. Subsequently, a concerted metalation-deprotonation (CMD) pathway or an oxidative addition pathway can lead to the formation of a five-membered palladacycle intermediate. This cyclometalated species is a key intermediate that can then undergo further reactions, such as coupling with various partners (e.g., aryl halides, alkenes, alkynes) to form new carbon-carbon or carbon-heteroatom bonds.
The use of a free amine as a directing group can be challenging due to its potential to form stable, unreactive complexes with the metal catalyst or to participate in undesired side reactions. iitm.ac.in However, with careful optimization of reaction conditions, including the choice of catalyst, oxidant, and additives, the amine group can be effectively utilized to direct a wide range of organic transformations. nih.gov
| Entry | Reaction Type | Coupling Partner | Catalyst System | Result |
| 1 | Arylation | Aryl Halide | Pd(II) | C-C Bond Formation |
| 2 | Olefination | Alkene | Ru(II) | C-C Bond Formation |
| 3 | Alkynylation | Alkyne | Rh(III) | C-C Bond Formation |
| 4 | Amination | Amine Source | Pd(II) | C-N Bond Formation |
Table 2. Examples of amine-directed C-H functionalization reactions leading to the formation of diverse molecular frameworks.
Investigations into the Role of Amine Functionality in Catalysis
Beyond its role as a directing group, the amine functionality can also directly participate in the catalytic cycle by acting as a ligand for the transition metal catalyst. Amines can serve as inexpensive and efficient ancillary ligands in various palladium-catalyzed coupling reactions. researchgate.net
When an amine coordinates to the palladium center, it can influence the electronic and steric environment of the catalyst, thereby modulating its reactivity and stability. For example, the coordination of an amine ligand can stabilize the catalytically active species and promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The nature of the amine (primary, secondary, or tertiary) and the substituents on the amine can have a significant impact on its effectiveness as a ligand.
In the case of this compound, the primary amine group could potentially coordinate to a palladium catalyst and influence the outcome of a cross-coupling reaction in which it is a substrate. This dual role as both a reactant and a potential ligand adds a layer of complexity to the mechanistic understanding of such reactions. Studies on related systems have shown that the addition of external amine ligands can significantly improve the efficiency of palladium-catalyzed reactions. researchgate.net
| Entry | Ligand | Reaction Type | Yield (%) |
| 1 | Triethylamine | Suzuki Coupling | 85 |
| 2 | Morpholine | Suzuki Coupling | 92 |
| 3 | Dicyclohexylamine | Heck Reaction | 88 |
| 4 | No Amine Ligand | Suzuki Coupling | 60 |
Table 3. Effect of different amine-based ligands on the yield of palladium-catalyzed cross-coupling reactions, based on data from analogous systems.
Kinetic Studies of Key Reaction Steps
Kinetic studies are crucial for elucidating the detailed mechanism of a reaction, including the identification of the rate-determining step. For reactions involving biphenylamines, such as the Buchwald-Hartwig amination, kinetic analyses can provide valuable insights into the roles of the various components of the reaction mixture.
For example, determining the reaction order with respect to the aryl halide, the amine, the base, and the catalyst can help to identify which species are involved in the rate-limiting step. In some palladium-catalyzed amination reactions, the oxidative addition of the aryl halide to the palladium(0) complex has been found to be the turnover-limiting step. acs.org In other cases, the reductive elimination step can be rate-determining.
| Reactant/Catalyst | Reaction Order | Implication |
| Aryl Halide | First Order | Involved in the rate-determining step |
| Amine | Zero Order | Not involved in the rate-determining step |
| Base | Zero Order | Not involved in the rate-determining step |
| Palladium Catalyst | First Order | A single catalyst molecule is involved in the rate-determining step |
Table 4. Representative reaction orders for a Buchwald-Hartwig amination reaction, providing insights into the rate-determining step. Data is generalized from studies on related systems. acs.org
Transition State Analysis in Computational Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. Transition state analysis allows for the calculation of activation energies for each step in a catalytic cycle, providing a detailed energy profile of the reaction pathway.
For reactions involving this compound, computational studies could be employed to investigate the energetics of the key steps in palladium-catalyzed cross-coupling reactions. For example, the energy barriers for oxidative addition, transmetalation, and reductive elimination could be calculated to determine the most likely reaction pathway and to identify the rate-determining step.
Furthermore, computational analysis can provide detailed structural information about the transition states, revealing the specific interactions between the reactants, the catalyst, and the ligands that govern the reactivity and selectivity of the reaction. For instance, DFT calculations have been used to study the influence of ligand sterics and electronics on the efficiency of Suzuki-Miyaura coupling reactions. rsc.org
| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | Pd(PPh3)4 | 15.2 |
| Transmetalation | Pd(PPh3)2(Ar)(X) | 12.5 |
| Reductive Elimination | Pd(PPh3)2(Ar)(Ar') | 18.7 |
Table 5. Hypothetical computed activation energies for the key steps of a Suzuki-Miyaura cross-coupling reaction, illustrating the type of data obtained from computational studies.
Derivatization and Functionalization Strategies for 3 Methoxy 4 Methyl Biphenyl 2 Ylamine
The structural scaffold of 3'-Methoxy-4-methyl-biphenyl-2-ylamine presents multiple avenues for chemical modification, enabling the synthesis of a diverse range of derivatives. These modifications can be strategically employed to modulate the compound's physicochemical properties and to explore its potential in various chemical and biological applications. The primary sites for functionalization include the amine nitrogen, the two aromatic rings of the biphenyl (B1667301) system, and the existing substituents which can direct further reactions.
Academic and Research Applications of 3 Methoxy 4 Methyl Biphenyl 2 Ylamine and Its Derivatives Excluding Prohibited Areas
Application as a Versatile Organic Building Block for Complex Molecules
Substituted biphenyls are fundamental building blocks in the synthesis of more complex molecular architectures. researchgate.net The synthesis of biphenyl (B1667301) derivatives is often achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. For instance, the synthesis of 3'-Methoxy-biphenyl-4-ylamine hydrochloride has been reported via a Suzuki-Miyaura coupling, highlighting a viable synthetic route for related compounds. chemicalbook.com This methodology allows for the strategic connection of two aryl rings, providing a modular approach to complex molecule construction.
The presence of the primary amine and the methoxy (B1213986) group on the 3'-Methoxy-4-methyl-biphenyl-2-ylamine scaffold offers multiple points for further functionalization. The amine group can be readily transformed into a wide array of other functional groups or used as a nucleophile in various bond-forming reactions. This versatility makes it a valuable intermediate in multi-step syntheses.
Development of Novel Ligands for Transition Metal Catalysis
Biphenyl-based ligands have played a pivotal role in the advancement of transition metal catalysis. nih.govbohrium.com The atropisomeric chirality of certain substituted biphenyls has been famously exploited in the development of highly effective chiral ligands for asymmetric catalysis. While this compound is not inherently chiral, it can serve as a precursor to chiral ligands.
The amine group in this compound can be incorporated into larger ligand frameworks, such as Schiff bases, phosphine-amines, or N-heterocyclic carbenes. The steric and electronic properties of the ligand, which are crucial for the activity and selectivity of the resulting catalyst, can be fine-tuned by the methoxy and methyl substituents on the biphenyl backbone. Research into Schiff base metal complexes, for example, has shown that the coordination of a metal to the ligand can enhance its biological and catalytic activity. nih.gov
Precursors for Organic Materials with Tunable Electronic Properties
The biphenyl unit is a common component in organic electronic materials due to its rigid structure and ability to facilitate π-conjugation. The electronic properties of such materials can be tailored by the introduction of electron-donating or electron-withdrawing substituents onto the biphenyl core.
Aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyimides and polyamides. For example, 3,3'-dimethoxybiphenyl-4,4'-diamine has been used as a starting material to produce novel polymers and polymer nanocomposites. These polymers often exhibit excellent thermal stability and mechanical properties.
Given its structure as a substituted biphenylamine, this compound could be envisioned as a precursor to a diamine derivative or used as a mono-functional monomer to control polymer chain length or introduce specific functionalities. The methoxy and methyl groups would influence the solubility, processability, and final properties of the resulting polymers.
Table 1: Examples of Biphenyl-Based Monomers and their Polymer Applications
| Monomer | Polymer Type | Potential Application |
| 3,3'-dimethoxybiphenyl-4,4'-diamine | Polyamide, Polyimide | High-performance films, coatings |
| 2-Methoxy-4-vinylphenol (MVP) | Thermoplastics, Thermosets | Bio-based functional materials |
This table is illustrative and based on research on related compounds.
Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined architectures. Biphenyl derivatives have been utilized as building blocks for supramolecular structures such as dendrimers and metallacycles. For instance, 3,4,5-Trimethoxy-4′-methylbiphenyl has been employed in the construction of amphiphilic dendrons that self-assemble into complex nanostructures. nih.govresearchgate.net The formation of dual-emissive rectangular supramolecular Pt(II)-p-biphenyl metallacycles has also been reported, showcasing the utility of biphenyls in constructing functional supramolecular systems. mdpi.com
The structure of this compound, with its potential for hydrogen bonding via the amine group and π-π stacking interactions of the aromatic rings, makes it a candidate for incorporation into self-assembling systems.
Role in Fundamental Studies of Aromatic Amine Reactivity
The reactivity of aromatic amines is a subject of fundamental importance in organic chemistry. The specific substitution pattern of this compound, with substituents ortho and meta to the biphenyl linkage and an amine group ortho to the linkage, presents an interesting case for studying the interplay of steric and electronic effects on reactivity.
Studies on the oxidative cyclization of 2-(aminomethyl)biphenyls to fluorenones demonstrate a transformation pathway for amines on a biphenyl scaffold. beilstein-journals.org Furthermore, research on the rotational barriers in biphenyls with a single ortho-substituent provides insight into the conformational dynamics of such molecules, which can significantly influence their reactivity. researchgate.net The presence of an ortho-methoxy group has also been studied for its potential inhibitory effect in certain reactions. researchgate.net
Synthesis of Chiral Derivatives for Asymmetric Catalysis (if applicable)
The development of new chiral ligands and catalysts is a continuous effort in asymmetric synthesis. nih.govbohrium.com Axially chiral biphenyls are a privileged class of ligands for this purpose. While this compound itself is not chiral, it can be a precursor for the synthesis of chiral derivatives.
By introducing appropriate substituents at the positions ortho to the biphenyl linkage, it is possible to create a molecule with hindered rotation, leading to atropisomerism. The resulting chiral biphenylamine could then be used as a chiral catalyst or incorporated into a more complex chiral ligand. The design and synthesis of novel axially chiral biphenyl-based amine catalysts have been shown to be effective in asymmetric reactions. researchgate.netrsc.org The specific methoxy and methyl groups on the starting material could play a crucial role in influencing the stereochemical outcome of the catalyzed reactions.
Q & A
Basic: What are the standard synthetic protocols for preparing 3'-Methoxy-4-methyl-biphenyl-2-ylamine in academic research?
Answer:
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form the biphenyl core. For example, arylboronic acids or esters can couple with halogenated aromatic precursors under conditions similar to those described by Miyaura and Suzuki . Substitution reactions are then employed to introduce the methoxy and methyl groups, followed by reduction or amination steps to generate the amine moiety. Key parameters include:
- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃).
- Solvent: Toluene or THF under inert atmosphere.
- Purification: Column chromatography or recrystallization to isolate the final product .
Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Answer:
Structural elucidation relies on multinuclear NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and amine functionality. For instance, ¹H-NMR can resolve methoxy (-OCH₃) protons as singlets near 3.8 ppm and aromatic protons in the biphenyl region (6.5–7.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while FTIR identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹). Purity is assessed via HPLC with UV detection or TLC (silica gel, hexane/EtOAc mobile phase) .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
The methoxy group acts as an electron-donating substituent, activating the aryl ring toward electrophilic substitution but potentially deactivating it in oxidative coupling steps. Conversely, the methyl group exerts steric effects, influencing regioselectivity in cross-coupling. Computational studies (e.g., DFT) can model charge distribution and predict reactive sites . Experimental validation involves comparing coupling yields with substituted analogs, such as halogenated or nitro derivatives, to map electronic effects .
Advanced: What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Contradictions often arise from differences in assay conditions (e.g., cell lines, concentrations) or structural impurities . To address this:
- Reproducibility checks : Replicate studies using standardized protocols (e.g., NIH/NCBI guidelines for bioassays).
- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may skew results .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributing factors .
Advanced: How can computational chemistry optimize the design of this compound derivatives for targeted drug discovery?
Answer:
Molecular docking and MD simulations predict binding affinities to target proteins (e.g., kinases or GPCRs). For example, docking the compound into the active site of CYP450 enzymes can assess metabolic stability . QSAR models correlate substituent properties (e.g., Hammett σ values) with bioactivity, guiding synthetic prioritization. Tools like PubChem BioAssay data integration help validate computational predictions experimentally .
Basic: What are the stability considerations for storing this compound in laboratory settings?
Answer:
The compound is sensitive to light and oxygen due to the aromatic amine group. Recommended storage:
- Temperature : –20°C in amber vials under argon.
- Solvent : Dissolve in anhydrous DMSO or ethanol to prevent hydrolysis.
- Monitoring : Regular NMR or HPLC checks for degradation (e.g., oxidation to nitro derivatives) .
Advanced: What mechanistic insights explain the regioselectivity observed in the functionalization of this compound?
Answer:
Regioselectivity is governed by steric hindrance (methyl group) and directing effects (methoxy group). For example, electrophilic substitution favors the para position to the methoxy group, while cross-coupling reactions may target the less hindered ortho position. Mechanistic studies using isotopically labeled substrates (e.g., ¹³C-NMR) or kinetic isotope effects (KIE) can validate these pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
